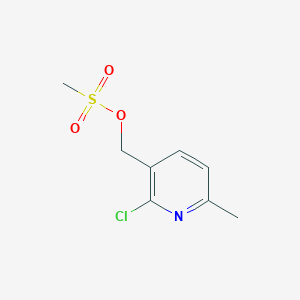
(2-Chloro-6-methylpyridin-3-yl)methyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate is a chemical compound with the molecular formula C8H10ClNO3S and a molecular weight of 235.69 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a hydroxymethyl group at the 3-position, a chlorine atom at the 2-position, a methyl group at the 6-position, and a methanesulfonate group at the 3-position .
準備方法
The synthesis of 3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate involves several steps. One common synthetic route includes the chlorination of 3-pyridinemethanol to introduce the chlorine atom at the 2-position. This is followed by methylation at the 6-position and subsequent sulfonation to attach the methanesulfonate group at the 3-position . The reaction conditions typically involve the use of chlorinating agents, methylating agents, and sulfonating agents under controlled temperature and pressure conditions .
化学反応の分析
3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate has several scientific research applications:
作用機序
The mechanism of action of 3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate can be compared with other similar compounds, such as:
3-Pyridinemethanol: Lacks the chlorine, methyl, and methanesulfonate groups, making it less reactive in certain chemical reactions.
2-Chloro-5-(hydroxymethyl)pyridine: Similar structure but lacks the methyl and methanesulfonate groups, affecting its chemical and biological properties.
6-Chloro-3-pyridinemethanol: Lacks the methyl and methanesulfonate groups, leading to different reactivity and applications.
The uniqueness of 3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
分子式 |
C8H10ClNO3S |
|---|---|
分子量 |
235.69 g/mol |
IUPAC名 |
(2-chloro-6-methylpyridin-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C8H10ClNO3S/c1-6-3-4-7(8(9)10-6)5-13-14(2,11)12/h3-4H,5H2,1-2H3 |
InChIキー |
VEXQNEYEIUVWQK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)COS(=O)(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


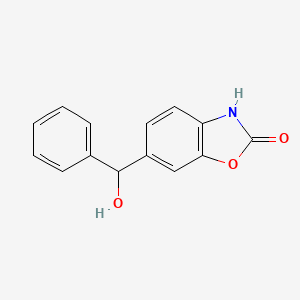
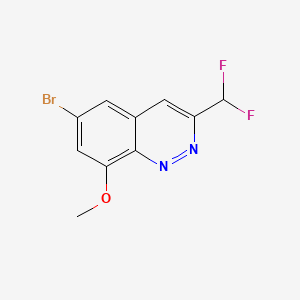

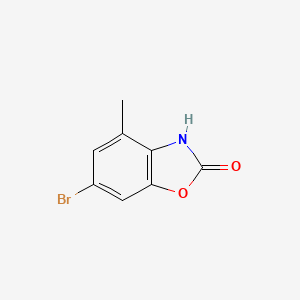
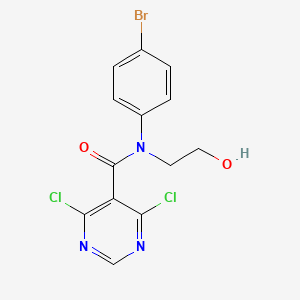
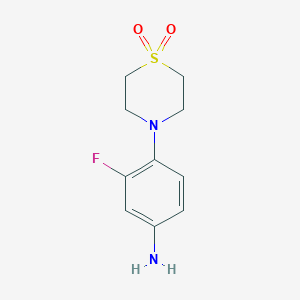
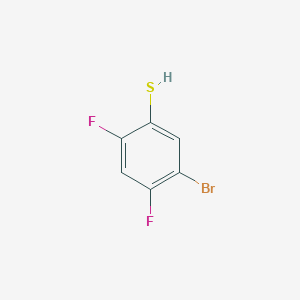
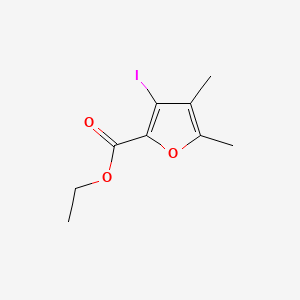

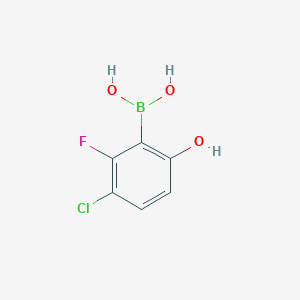


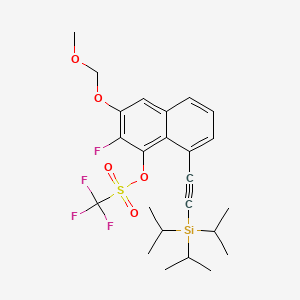
![2-Piperazinone, 4-[(4-bromo-3-methylphenyl)sulfonyl]-](/img/structure/B13925516.png)
